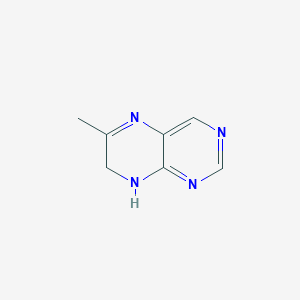
6-Methyl-7,8-dihydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-7,8-dihydropteridine is a pteridine derivative, which is a class of heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly in the biosynthesis of folate and biopterin, which are essential cofactors in various enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropteridine typically involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with triketopentane. This reaction is followed by reduction with sodium amalgam to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation and reduction reactions, with optimization for yield and purity.
化学反応の分析
Types of Reactions: 6-Methyl-7,8-dihydropteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium amalgam is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Substituted pteridine derivatives with various functional groups.
科学的研究の応用
6-Methyl-7,8-dihydropteridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: It plays a role in the study of folate biosynthesis and metabolism.
Industry: It is used in the development of novel drugs and therapeutic agents.
作用機序
The mechanism of action of 6-Methyl-7,8-dihydropteridine involves its role as a precursor in the biosynthesis of folate and biopterin. It acts as a substrate for enzymes such as dihydropteroate synthase, which catalyzes the formation of dihydropteroate from para-aminobenzoic acid and dihydropterin-pyrophosphate . This reaction is crucial for the production of folate, which is essential for DNA synthesis and repair.
類似化合物との比較
Dihydropteroate: Another pteridine derivative involved in folate biosynthesis.
Dihydrofolate: A key intermediate in the folate biosynthesis pathway.
Sepiapterin: A pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Methyl-7,8-dihydropteridine is unique due to its specific role in the biosynthesis of folate and its potential as a target for antimicrobial agents. Its structure allows it to participate in various enzymatic reactions, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
74072-25-6 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
6-methyl-7,8-dihydropteridine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-4H,2H2,1H3,(H,8,9,10) |
InChIキー |
SBYULLCZTOOTRN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=CN=C2NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


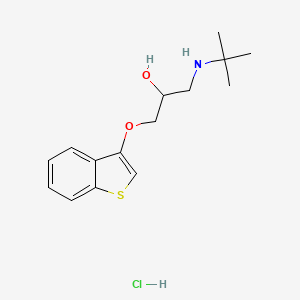
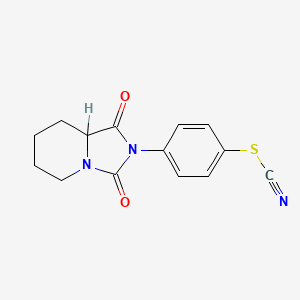
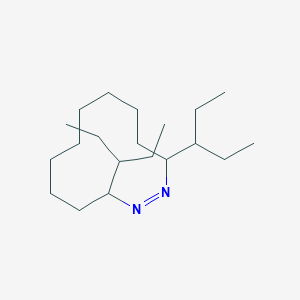
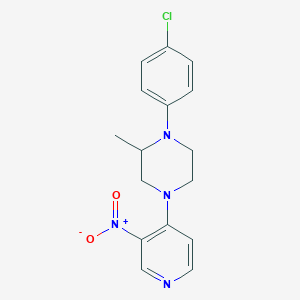
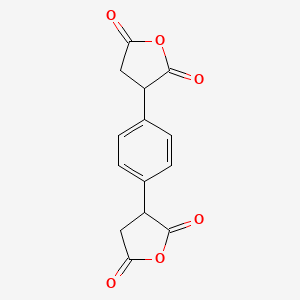
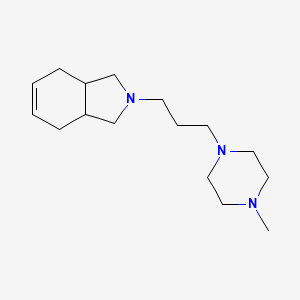
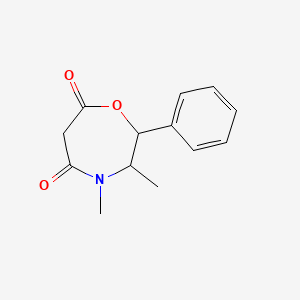
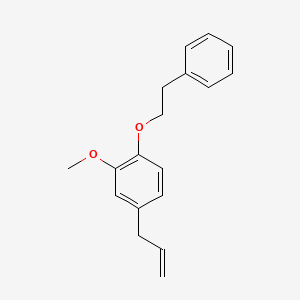
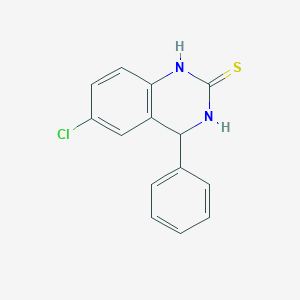
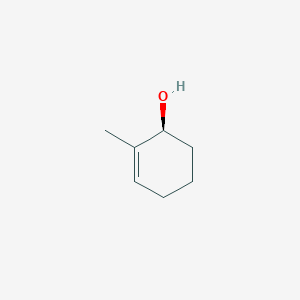
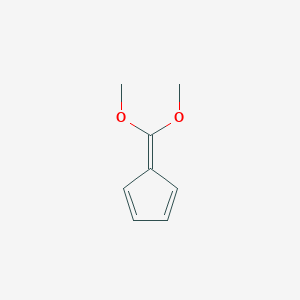
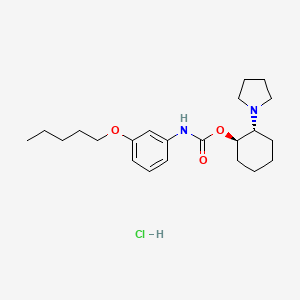
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
